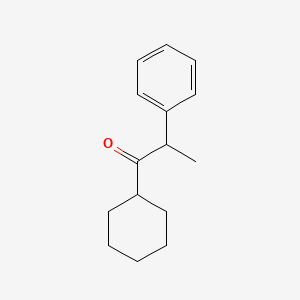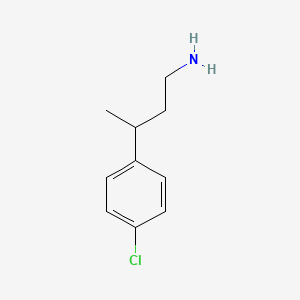
3,6-Dichloro-1,2-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-1,2-xylene is an aromatic compound with the molecular formula C₈H₈Cl₂. It is a derivative of benzene, where two chlorine atoms and two methyl groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dichloro-1,2-xylene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and methyl groups.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-1,2-xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of dimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like chlorine gas (Cl₂) and aluminum chloride (AlCl₃) are used for chlorination reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dimethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
3,6-Dichloro-1,2-xylene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-1,2-xylene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s chlorine and methyl groups influence its reactivity and interaction with other molecules. The pathways involved include the formation of benzenonium intermediates and subsequent substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2,5-dimethylbenzene: Similar structure but with different positions of chlorine and methyl groups.
1,3-Dichloro-2,4-dimethylbenzene: Another isomer with different substitution patterns.
1,2-Dichloro-3,5-dimethylbenzene: Different arrangement of substituents on the benzene ring.
Uniqueness
3,6-Dichloro-1,2-xylene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The positions of the chlorine and methyl groups affect the compound’s physical and chemical properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H8Cl2 |
|---|---|
Poids moléculaire |
175.05 g/mol |
Nom IUPAC |
1,4-dichloro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 |
Clé InChI |
ZTGQBARLNHQDKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


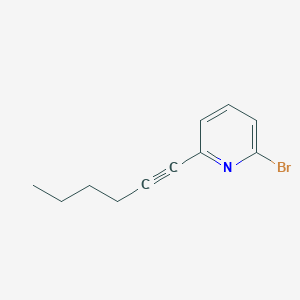
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)
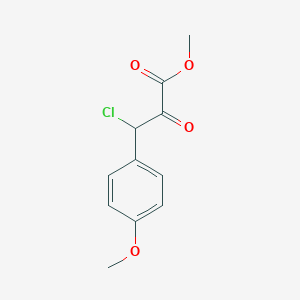







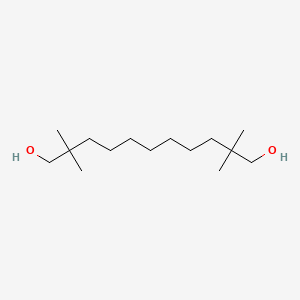
![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)
